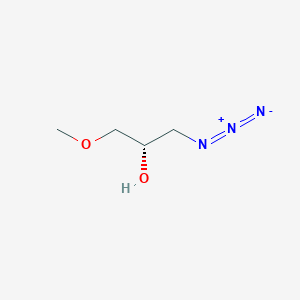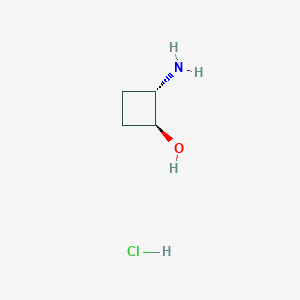
1-Sulfamoylcyclopropane-1-carboxylic acid
Vue d'ensemble
Description
1-Sulfamoylcyclopropane-1-carboxylic acid is a cycloalkylating agent that reacts with nucleophiles to form alkylated products. It is an analog of the naturally occurring amino acid cysteine and can be used as a substitute for this amino acid in some reactions . The compound has a molecular formula of C₄H₇NO₄S and a molecular weight of 165.17 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Sulfamoylcyclopropane-1-carboxylic acid can be synthesized through various synthetic routes. One common method involves the cycloalkylation of nucleophiles. The reaction conditions typically include the use of a suitable solvent and a base to facilitate the reaction . The compound is known to react with nucleophiles at a rate that is 10 times faster than natural cysteine, making it highly reactive .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the compound can be produced in high and ultra-high purity forms for research and pharmaceutical applications . The production process may involve bulk packaging and specialized storage conditions to maintain the compound’s stability .
Analyse Des Réactions Chimiques
Types of Reactions
1-Sulfamoylcyclopropane-1-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The compound reacts with nucleophiles to form alkylated products.
Cycloalkylation Reactions: It can be used in the synthesis of sulfonamides, which are drugs used to treat bacterial infections.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases and nucleophiles. The reaction conditions often involve the use of a suitable solvent and controlled temperature to ensure optimal reaction rates .
Major Products Formed
The major products formed from reactions involving this compound include alkylated products and sulfonamides. These products have significant applications in pharmaceutical research and development .
Applications De Recherche Scientifique
1-Sulfamoylcyclopropane-1-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a cycloalkylating agent in various chemical reactions.
Biology: Acts as an analog of cysteine and can be used in biochemical studies.
Medicine: Involved in the synthesis of sulfonamides, which are used to treat bacterial infections.
Industry: Utilized in the production of high-purity compounds for research and pharmaceutical applications.
Mécanisme D'action
The mechanism of action of 1-Sulfamoylcyclopropane-1-carboxylic acid involves its ability to react with nucleophiles to form alkylated products. The compound’s sulfonamide group reacts with the thiol groups on bacterial cell walls, inhibiting their growth by preventing the synthesis of proteins and DNA . This mechanism makes it effective in the treatment of bacterial infections.
Comparaison Avec Des Composés Similaires
1-Sulfamoylcyclopropane-1-carboxylic acid is unique due to its high reactivity and ability to act as an analog of cysteine. Similar compounds include:
Propriétés
IUPAC Name |
1-sulfamoylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO4S/c5-10(8,9)4(1-2-4)3(6)7/h1-2H2,(H,6,7)(H2,5,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFKCKJYYHGZGFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)O)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methylimidazo[1,2-a]pyridin-2-amine](/img/structure/B3380010.png)


![1-[(3R,4S)-4-methoxyoxolan-3-yl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B3380045.png)

![Rac-methyl 1-[(3R,4S)-4-hydroxyoxolan-3-yl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B3380048.png)

![Rac-5-[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-benzyl-1,2,4-oxadiazole hydrochloride](/img/structure/B3380063.png)
![[(3S,4R)-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B3380076.png)





